molecular formula C15H14O B1296502 2-(2-Methylphenyl)acetophenone CAS No. 5033-67-0

2-(2-Methylphenyl)acetophenone

Cat. No. B1296502
CAS RN: 5033-67-0
M. Wt: 210.27 g/mol
InChI Key: JMMXBSDTDHEQLI-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)acetophenone, also known as 2’-Methylacetophenone, is an organic compound that has been widely studied due to its potential in various fields of research and industry. It is a colorless to pale yellow clear liquid with a sweet, hawthorn, powdery, anisic, coumarinic, phenolic, burnt, nutty, honey aroma .


Synthesis Analysis

The synthesis of 2-(2-Methylphenyl)acetophenone involves several steps. One method involves the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60 °C . Another method involves the reaction of acetophenones with anhydrous chloral to give trichloroethylidene acetophenones .


Molecular Structure Analysis

The molecular structure of 2-(2-Methylphenyl)acetophenone is represented by the linear formula CH3C6H4COCH3 . It has a molecular weight of 134.18 .


Chemical Reactions Analysis

Acetophenones, including 2-(2-Methylphenyl)acetophenone, have been applied in the structure of different types of heterocyclic frameworks. A range of heterocyclic compounds from acetophenone involving five-, six-, seven-membered through three-, four-component reactions, are presented .


Physical And Chemical Properties Analysis

2-(2-Methylphenyl)acetophenone is a colorless to pale yellow clear liquid . It has a refractive index of 1.5318 (lit.) and a boiling point of 214 °C (lit.) . The density of this compound is 1.026 g/mL at 25 °C (lit.) .

Scientific Research Applications

Photochemical Synthesis

2-(2-Methylphenyl)acetophenone plays a role in the photochemical synthesis of chromones. Irradiation of certain esters, including derivatives of 2-(2-Methylphenyl)acetophenone, leads to photo-Fries products that are valuable as direct chromone precursors. These can be cyclized under basic or acidic conditions to form chromones (Álvaro et al., 1987).

Reactions with Isocyanates

Cyclopropenone oximes, including those derived from 2-(2-Methylphenyl)acetophenone, show reactions with isocyanates. These reactions lead to the formation of various addition products, demonstrating the chemical versatility of the compound (Yoshida et al., 1988).

Catalytic Addition to Olefins

Ruthenium complexes have been used to catalyze the addition of ortho C–H bonds of aromatic ketones, including 2′-Methylacetophenone, to olefins. This process is efficient and selective, highlighting the utility of 2-(2-Methylphenyl)acetophenone in catalytic reactions (Kakiuchi et al., 1995).

Electrochemical Reduction

The compound has been studied for its behavior in electrochemical reduction processes. In specific ionic liquids, the reduction of acetophenone derivatives like 2-(2-Methylphenyl)acetophenone can lead to various products, depending on the environment and conditions (Zhao et al., 2011).

Insecticidal Activities

Some derivatives of 2-(2-Methylphenyl)acetophenone, specifically 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers, have shown notable insecticidal activity against certain pests. This indicates potential applications in pest management (Liu et al., 2005).

Synthesis of Hyperbranched Materials

Ruthenium catalyzed reactions involving 2-methylacetophenone have been used to prepare hyperbranched materials. These materials have potential applications in various fields due to their unique structural properties (Londergan et al., 1998).

Safety And Hazards

While specific safety and hazard information for 2-(2-Methylphenyl)acetophenone was not found, acetophenone, a related compound, is classified as a combustible liquid. It is harmful if swallowed and causes serious eye irritation .

Future Directions

2-(2-Methylphenyl)acetophenone shows immense potential in various fields of research and industry. Its unique properties have attracted researchers to investigate its biological, physical, and chemical properties, as well as its potential applications. In particular, natural and synthetic simple acetophenone derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development .

properties

IUPAC Name

2-(2-methylphenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12-7-5-6-10-14(12)11-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMXBSDTDHEQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325254
Record name 2-(2-Methylphenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)acetophenone

CAS RN

5033-67-0
Record name NSC409453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Methylphenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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